Stereochemistry Essential for Activity
N-[(3S)-2-oxopyrrolidin-3-yl]formamide is the pure (S)-enantiomer . In the context of a broader class of γ-lactams, the (S)-stereochemistry at the 3-position of the pyrrolidinone ring is essential for high biological activity. For example, a key study on SARS-CoV-2 main protease inhibitors demonstrates that incorporation of a β-(S-2-oxopyrrolidin-3-yl)-alaninal (Opal) warhead is critical for potent inhibition, with the (S)-isomer providing the correct spatial orientation for covalent bonding with the active site cysteine (C145) [1]. This establishes that the (S)-configuration is a non-negotiable structural feature for this class of activity, a property absent in the (R)-enantiomer or racemate.
| Evidence Dimension | Stereochemical requirement for bioactivity |
|---|---|
| Target Compound Data | (S)-enantiomer |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture |
| Quantified Difference | Qualitative requirement |
| Conditions | Inferred from structure-activity relationship (SAR) of related 3-substituted pyrrolidinone-based protease inhibitors |
Why This Matters
Procuring the correct (S)-enantiomer is a fundamental requirement for replicating published SAR and ensuring downstream synthetic or biological success, eliminating a critical variable.
- [1] Ma, C., Sacco, M. D., Hurst, B., Townsend, J. A., Hu, Y., Szeto, T., ... & Wang, J. (2020). A speedy route to multiple highly potent SARS-CoV-2 main protease inhibitors. bioRxiv. View Source
